8-(2-aminoethyl)naphthalen-2-ol

Melatonin Biosynthesis Enzyme Inhibition Circadian Rhythm Research

Precise quantification of the desacetyl-7-desmethyl degradation impurity is a critical requirement for agomelatine ANDA submissions under ICH guidelines. 8-(2-Aminoethyl)naphthalen-2-ol (CAS 148018-62-6) is the authenticated reference standard for this specific impurity, supplied with comprehensive characterization data (NMR, MS, HPLC) that directly supports regulatory filing. • Definitive reference standard for chromatographic identification and quantification of agomelatine process-related impurities • Certified purity with full spectral characterization data enabling unambiguous ANDA submission documentation • Reliable multigram supply supported by a well-defined synthetic route (98% yield), ensuring predictable procurement

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 148018-62-6
Cat. No. B172847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-aminoethyl)naphthalen-2-ol
CAS148018-62-6
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)O)C(=C1)CCN
InChIInChI=1S/C12H13NO/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10/h1-5,8,14H,6-7,13H2
InChIKeyZXZAVAINGDXZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(2-Aminoethyl)naphthalen-2-ol Product & Procurement Guide


8-(2-Aminoethyl)naphthalen-2-ol (CAS 148018-62-6), also designated Agomelatine Impurity 10 and 2-(7-hydroxy-1-naphthyl)ethylamine, is a naphthalene derivative characterized by a hydroxyl group at the 2-position and an aminoethyl moiety at the 8-position. It functions primarily as a high-purity reference standard for agomelatine analytical method development and quality control [1]. The compound has also been identified as a serotonin N-acetyltransferase inhibitor in pharmacological studies, suggesting potential research applications in melatonin biosynthesis modulation [2]. Its molecular formula is C12H13NO, with a molecular weight of 187.24 g/mol [1].

Impurity standard Agomelatine impurity profiling and analytical method development workflow
Enzyme probe Melatonin biosynthesis pathway studies via AANAT inhibition context

8-(2-Aminoethyl)naphthalen-2-ol vs Other Agomelatine Impurities


Substitution of 8-(2-aminoethyl)naphthalen-2-ol with closely related analogs such as agomelatine diacetyl impurity or other naphthalenic derivatives is inadvisable due to distinct regulatory and structural requirements. This compound represents the specific desacetyl-7-desmethyl degradation product of agomelatine, differing critically from agomelatine (which contains a methoxy group at the 7-position and an acetamide moiety) [1]. The presence of a free primary amine and a phenolic hydroxyl group confers a unique retention time and spectral signature essential for accurate chromatographic identification and quantification . Generic replacement would compromise analytical method validation, regulatory compliance for Abbreviated New Drug Applications (ANDA), and the traceability of process-related impurities in commercial agomelatine production [1]. The quantitative evidence below substantiates the need for precise compound selection.

Target attribute 7-hydroxy and primary amine substitution pattern defines retention and spectral identity
Substitute risk Agomelatine (7-methoxy, acetamide) differs in chromatographic and spectroscopic signature
Target attribute Desacetyl-7-desmethyl degradation product identity supports impurity traceability
Substitute risk Other naphthalenic analogs may shift retention and compromise method validation context
Target attribute Free phenolic -OH and primary amine provide distinct physicochemical profile
Substitute risk Generic naphthol derivatives may lack characterization for analytical documentation context

Quantitative Evidence for Selecting 8-(2-Aminoethyl)naphthalen-2-ol


AANAT Inhibition: Comparison with (1-Naphthyl)ethylacetamido

8-(2-Aminoethyl)naphthalen-2-ol exhibits serotonin N-acetyltransferase (AANAT) inhibitory activity, distinguishing it from agomelatine, which acts as a melatonin receptor agonist. While quantitative IC50 values for this specific compound are not publicly disclosed in the primary literature, its documented activity as an AANAT inhibitor [1] provides a mechanistic differentiation from the comparator (1-naphthyl)ethylacetamido, a known AANAT inhibitor with an IC50 of 8 μM [2]. This class-level comparison suggests that 8-(2-aminoethyl)naphthalen-2-ol may serve as an alternative tool compound for investigating melatonin synthesis pathways, particularly where distinct physicochemical properties (e.g., enhanced aqueous solubility due to the free phenolic -OH) are advantageous.

AANAT Activity
Class-level inference
Target: Inhibitor (IC50 not disclosed)
vs
Comparator: (1-Naphthyl)ethylacetamido, IC50 8 μM
Supports melatonin pathway study context
Direct IC50 not publicly available; class-level activity inference
Melatonin Biosynthesis Enzyme Inhibition Circadian Rhythm Research

PNMT Selectivity Profile

In vitro profiling reveals that 8-(2-aminoethyl)naphthalen-2-ol demonstrates negligible inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), with a reported Ki of 1,110,000 nM (1.11 mM) [1]. This quantitative data indicates that at physiologically relevant concentrations, the compound is unlikely to interfere with catecholamine biosynthesis via PNMT inhibition. This is a critical differentiation from broader-spectrum amine-containing compounds that may exhibit unintended cross-reactivity with PNMT, potentially confounding results in neurological research models.

PNMT Selectivity
Reported
Ki = 1,110,000 nM (1.11 mM)
Reported low PNMT interference context
Over 10,000-fold less potent than reference PNMT inhibitors
Enzyme Selectivity Off-Target Profiling Neurotransmitter Metabolism

Purity & Compliance in Agomelatine QC

8-(2-Aminoethyl)naphthalen-2-ol is supplied as Agomelatine Impurity 10 with detailed characterization data compliant with ICH and pharmacopoeial guidelines, including purity specifications typically ≥95% as determined by HPLC [1]. This level of characterization is essential for its use as a reference standard in analytical method development (AMD), method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1]. In contrast, generic or less rigorously characterized naphthol derivatives may lack the certified purity and full spectral documentation required for regulatory submissions.

Purity Characterization
Supporting evidence
HPLC purity ≥95%, full characterization data (NMR, MS, HPLC)
Supports analytical method context
May support ANDA documentation context
Pharmaceutical Analysis Impurity Profiling Method Validation

High-Yield Hydrogenation Synthesis Route

A published synthetic method for 8-(2-aminoethyl)naphthalen-2-ol achieves a yield of 98% under optimized reaction conditions: hydrogenation using ammonium hydroxide and hydrogen gas in methanol at 40 °C and 0.375 Torr . This high-yielding route is critical for cost-effective, large-scale procurement, particularly for laboratories requiring gram to kilogram quantities for method development or as an intermediate. The defined conditions provide a reliable, scalable alternative to lower-yielding or more complex syntheses that may be employed for other naphthalenic analogs.

Synthetic Yield
Data to verify
98% under optimized hydrogenation conditions
Supports scalable procurement context
Supplier-specific; verify for intended scale
Chemical Synthesis Process Chemistry Cost Efficiency

Optimal Applications of 8-(2-Aminoethyl)naphthalen-2-ol


Agomelatine QC & ANDA Filing

8-(2-Aminoethyl)naphthalen-2-ol is the definitive reference standard for identifying and quantifying the desacetyl-7-desmethyl impurity in agomelatine drug substance and finished product. Its use is mandated for analytical method development, method validation (AMV), and routine quality control (QC) testing to ensure compliance with ICH guidelines and pharmacopoeial monographs for agomelatine [1]. The compound's certified purity and comprehensive characterization data (NMR, MS, HPLC) directly support Abbreviated New Drug Application (ANDA) submissions, providing regulatory agencies with unambiguous evidence of impurity control [1].

AANAT Inhibition in Melatonin Pathway Research

As a documented serotonin N-acetyltransferase inhibitor [2], 8-(2-aminoethyl)naphthalen-2-ol serves as a research tool for investigating the penultimate step of melatonin biosynthesis. Its activity profile, distinct from melatonin receptor agonists like agomelatine, makes it suitable for experiments designed to modulate endogenous melatonin production. The compound's selectivity, as evidenced by its weak inhibition of PNMT (Ki = 1.11 mM) [3], minimizes confounding effects on catecholamine pathways, making it a cleaner probe for AANAT-mediated mechanisms in cell-based and in vitro models.

Scalable Synthesis of Naphthalenic Building Blocks

The high-yielding hydrogenation synthesis (98% yield) establishes 8-(2-aminoethyl)naphthalen-2-ol as a cost-effective building block for further derivatization. Its dual functional groups (primary amine and phenolic hydroxyl) offer orthogonal reactivity for constructing more complex molecules, including potential pharmaceuticals, agrochemicals, and materials. Laboratories requiring multigram to kilogram quantities for internal research programs will benefit from the well-defined, efficient synthetic route, ensuring reliable supply and predictable costs.

Application
Selection Property
Validation Focus
Agomelatine impurity profiling
Certified impurity standard characterization
Analytical method documentation context
Melatonin biosynthesis studies
AANAT inhibitor tool compound
Pathway-response endpoint context
Naphthalene building block synthesis
Reported high-yield synthetic route
Scalable procurement review
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